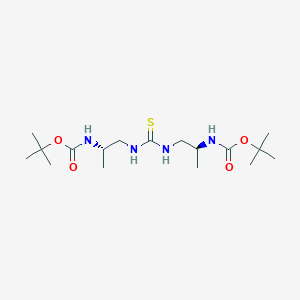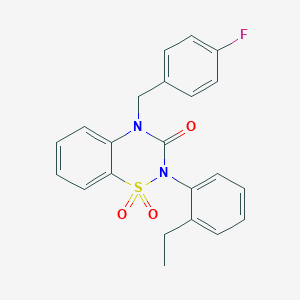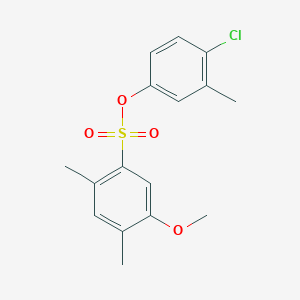
di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is a synthetic compound characterized by its unique molecular structure. It contains two tert-butyl groups, two stereocenters, and a thiocarbonyl group, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate typically involves the following steps:
Starting Materials: : The synthesis starts with appropriate starting materials such as tert-butyl isocyanate, (S)-propan-1,2-diamine, and thiophosgene.
Reaction Conditions: : The reaction usually takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or unwanted side reactions.
Step-by-Step Synthesis
Step 1: : (S)-Propan-1,2-diamine reacts with thiophosgene to form the intermediate thiocarbonyl compound.
Step 2: : The intermediate compound is then treated with tert-butyl isocyanate to yield the final product, this compound.
Industrial Production Methods
While industrial production methods may vary, they generally follow the outlined synthetic steps on a larger scale, ensuring the reactions are efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized to produce various oxidized derivatives.
Reduction: : Reduction reactions can convert the thiocarbonyl group into a thiol or other reduced forms.
Substitution: : Nucleophilic substitution reactions can occur at the thiocarbonyl carbon.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxidized carbonyl or sulfoxide derivatives, while reduction can produce thiol compounds.
Scientific Research Applications
Chemistry
Di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactivity with amino groups.
Medicine
The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for enzymes that interact with thiocarbonyl or carbamate groups.
Industry
Industrially, it finds applications in the production of specialty chemicals and as an intermediate in manufacturing advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves its thiocarbonyl and carbamate groups, which can interact with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity by forming covalent bonds with active site residues, thus altering the enzyme's function. Pathways involving thiol-disulfide exchange and carbamate hydrolysis are commonly affected.
Comparison with Similar Compounds
Similar Compounds
Di-tert-Butyl dicarbonate (Boc2O): : Similar protecting group but lacks thiocarbonyl functionality.
Thiophosgene (CSCl2): : Contains a thiocarbonyl group but is more reactive and used primarily as a reagent.
tert-Butyl isocyanate (t-BuNCO): : Shares the tert-butyl carbamate group but without the thiocarbonyl feature.
Uniqueness
The uniqueness of di-tert-Butyl ((2S,2'S)-(thiocarbonylbis(azanediyl))bis(propane-1,2-diyl))dicarbamate lies in its dual functionality, combining the reactivity of both carbamate and thiocarbonyl groups. This makes it a versatile compound in synthetic chemistry and a valuable tool in biological and industrial applications.
There you have it! Hope this covers all your bases. Anything else you’d like to know?
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamothioylamino]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O4S/c1-11(20-14(22)24-16(3,4)5)9-18-13(26)19-10-12(2)21-15(23)25-17(6,7)8/h11-12H,9-10H2,1-8H3,(H,20,22)(H,21,23)(H2,18,19,26)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXXKNCBBHKRKS-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=S)NCC(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=S)NC[C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2855391.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride](/img/structure/B2855392.png)


![7-chloro-N-[(3-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)
![3-(3,4-Dimethylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2855401.png)

![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)
